

(R)-4-(1-aminoethyl)phenol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-4-(1-aminoethyl)phenol

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An In-depth Technical Guide to (R)-4-(1-aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(1-aminoethyl)phenol is a chiral amine derivative of significant interest in the pharmaceutical and chemical industries. Its stereospecific structure makes it a valuable chiral building block for the asymmetric synthesis of complex bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and applications of **(R)-4-(1-aminoethyl)phenol**, serving as a critical resource for professionals in research and development.

Core Physical and Chemical Properties

(R)-4-(1-aminoethyl)phenol is a white to off-white solid at room temperature.^{[1][2]} It is a chiral molecule containing a phenol group and a primary amine, which dictate its chemical reactivity and physical characteristics. Proper storage is critical to maintain its stability; it should be kept in a dry, sealed container at temperatures between 0 and 8 °C.^{[1][2]}

Table 1: Chemical Identifiers and General Properties

Property	Value	Source(s)
IUPAC Name	4-[(1R)-1-aminoethyl]phenol	[3]
CAS Number	134855-88-2	[1]
Molecular Formula	C ₈ H ₁₁ NO	[1][4]
Molecular Weight	137.18 g/mol	[1][4]
Appearance	White to off-white solid	[1][2]
Purity	Typically ≥95% to ≥99% (by HPLC)	[1][3]
Storage Conditions	0-8 °C, sealed, dry	[1][2]

Table 2: Physicochemical Data

Property	Value	Notes	Source(s)
Density	0.920 g/mL	This value may refer to bulk density.	[5][6]
Melting Point	Data not available	The related compound 4-aminophenol melts at 185-189 °C.	[7]
Boiling Point	Data not available	The related compound Tyramine boils at 175-181 °C at 8 mmHg.	
Solubility	Data not available	Expected to be moderately soluble in alcohols and slightly soluble in water based on its structure.	[8]
XLogP3-AA	0.8	A computed value indicating moderate lipophilicity.	[9]
Topological Polar Surface Area	46.3 Å ²	Computed value.	[9]
Hydrogen Bond Donors	2	Computed value.	[9]
Hydrogen Bond Acceptors	2	Computed value.	[9]

Spectroscopic Profile

While experimentally obtained spectra for **(R)-4-(1-aminoethyl)phenol** are not readily available in public databases, a theoretical profile can be predicted based on its chemical structure.

- ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the phenol ring (typically in the δ 6.5-7.5 ppm range), a quartet for the methine proton (-CH) adjacent to the amine and aromatic ring, and a doublet for the methyl (-CH₃) protons. The

protons of the amine ($-\text{NH}_2$) and hydroxyl ($-\text{OH}$) groups will appear as broad singlets whose chemical shifts are concentration and solvent-dependent.

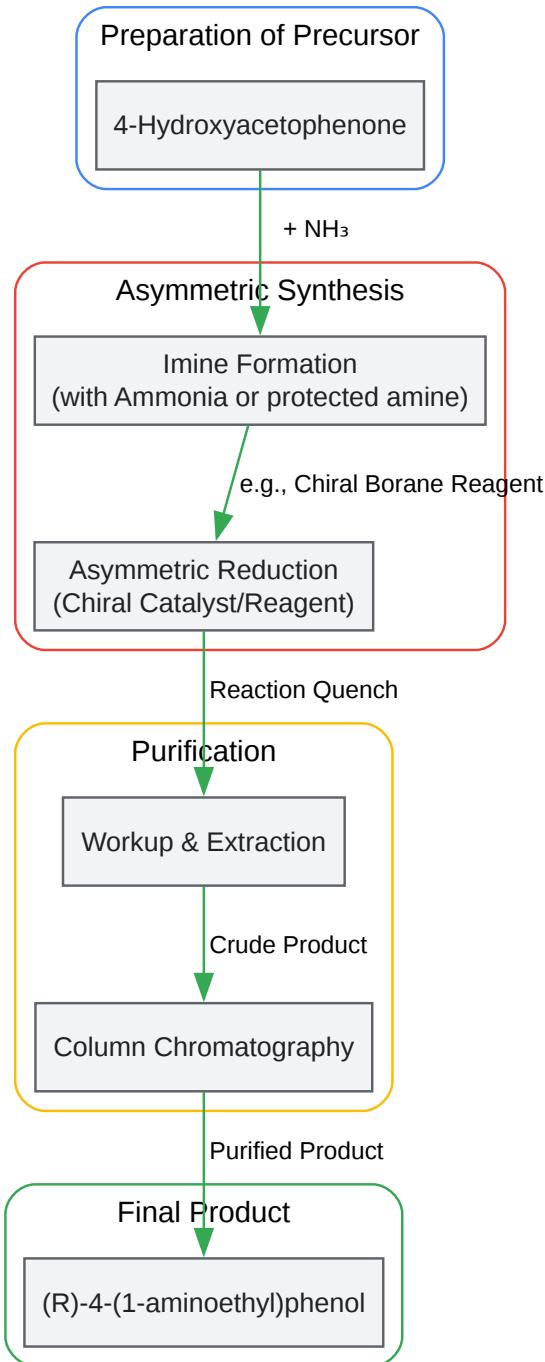
- ^{13}C NMR: The spectrum would display signals for the four unique aromatic carbons, with the carbon bearing the hydroxyl group being the most deshielded among them. Signals for the methine and methyl carbons of the ethylamine side chain would appear in the aliphatic region of the spectrum.
- IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band for the phenolic O-H stretch around $3300\text{-}3500\text{ cm}^{-1}$. A medium absorption for the N-H stretch of the primary amine will also be present in this region. Characteristic C-O stretching for the phenol will appear around 1200 cm^{-1} , and aromatic C=C stretching bands will be observed in the $1500\text{-}1600\text{ cm}^{-1}$ region.

Experimental Protocols

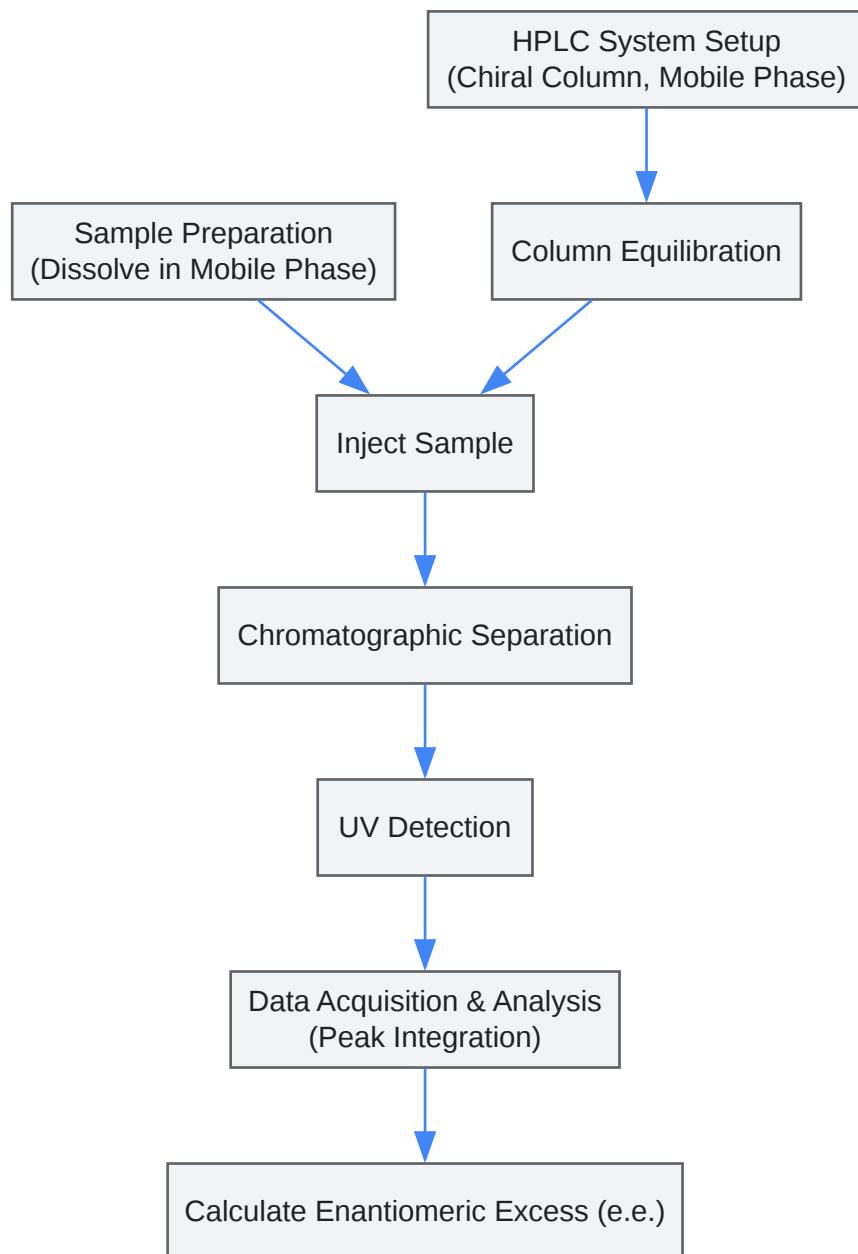
Synthesis Pathway

(R)-4-(1-aminoethyl)phenol is a chiral amine that can be synthesized through various asymmetric methods. A common conceptual pathway involves the reductive amination of a ketone precursor, 4-hydroxyacetophenone. This process requires a chiral catalyst or auxiliary to ensure the stereospecific formation of the (R)-enantiomer.

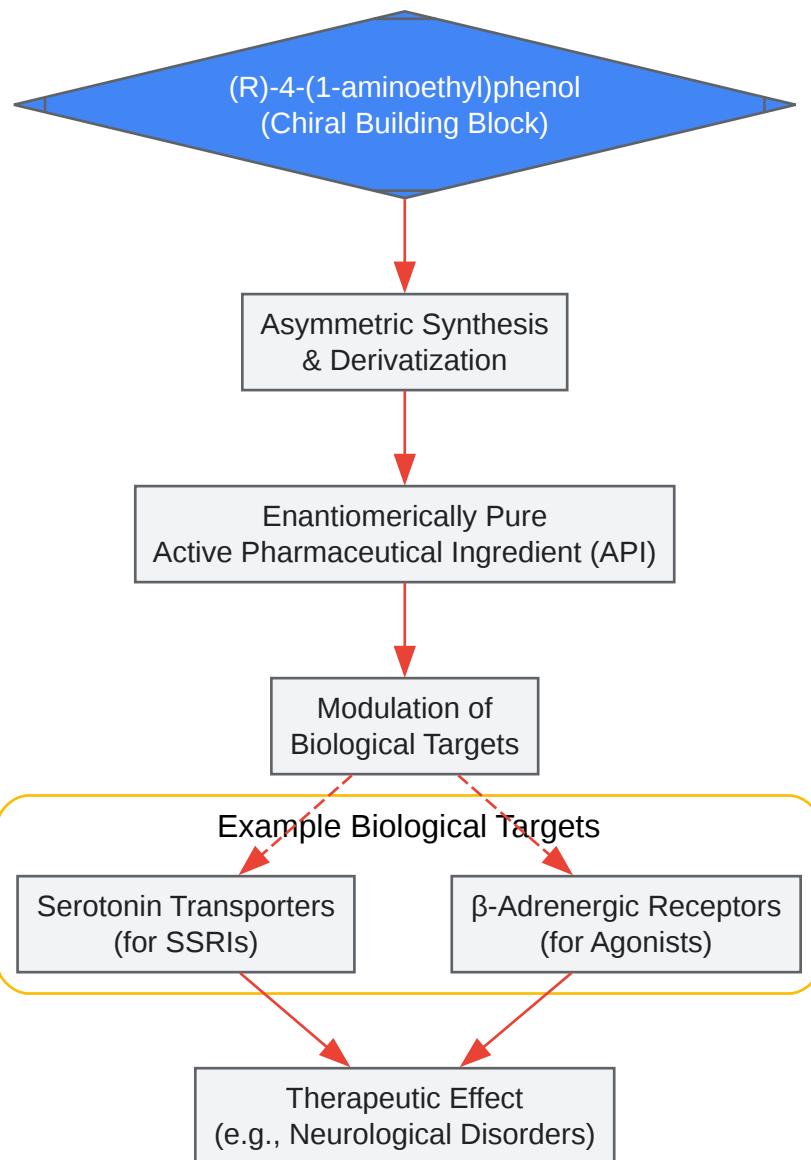
Conceptual Synthesis Workflow for (R)-4-(1-aminoethyl)phenol



Workflow for Chiral HPLC Purity Analysis



Role of (R)-4-(1-aminoethyl)phenol in Drug Discovery

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- To cite this document: BenchChem. [(R)-4-(1-aminoethyl)phenol physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181506#r-4-1-aminoethyl-phenol-physical-and-chemical-properties\]](https://www.benchchem.com/product/b181506#r-4-1-aminoethyl-phenol-physical-and-chemical-properties)

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